molecular formula C12H10ClNO3 B1641213 Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate CAS No. 2082-14-6

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate

Cat. No. B1641213
CAS RN: 2082-14-6
M. Wt: 251.66 g/mol
InChI Key: IKSPPYJJAHLWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 . It is used as a pharmaceutical and organic intermediate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.276 and should be stored at 2-8°C .

Scientific Research Applications

Hypolipidemic Agents

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate has been explored for its potential as a hypolipidemic agent. A study by Moriya et al. (1988) synthesized a series of derivatives and evaluated their hypolipidemic activities, identifying a compound that significantly reduced serum cholesterol and triglyceride levels in rats, showing promise for development as a hypolipidemic agent (Moriya et al., 1988).

Metabolic Pathways

Research by Kobayashi et al. (1987) focused on the metabolism of a related hypolipidemic agent in rats, rabbits, and dogs, revealing hydrolysis of the ester linkage followed by glucuronidation and furan ring cleavage, indicating species-specific metabolic pathways (Kobayashi et al., 1987).

Transthyretin Amyloid Fibril Inhibitors

A study conducted by Razavi et al. (2005) synthesized oxazoles bearing a C(4) carboxyl group as transthyretin (TTR) amyloid fibril inhibitors. Their research found that substituting aryls at the C(2) position of the oxazole ring with a 3,5-dichlorophenyl substituent significantly reduced amyloidogenesis, offering a potential therapeutic approach for amyloid diseases (Razavi et al., 2005).

Anticancer Evaluation

Kattimani et al. (2013) synthesized and evaluated novel triazolin-3-one derivatives for in vitro anticancer activity against various human tumor cell lines. Among these, one compound exhibited significant activity, highlighting the potential of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate derivatives in cancer treatment (Kattimani et al., 2013).

Antimicrobial Agents

Research by El-kerdawy et al. (1990) into certain mercapto-and aminopyrimidine derivatives, synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, showed potential as antimicrobial agents against pathogenic micro-organisms, indicating a broad spectrum of bioactivity for such compounds (El-kerdawy et al., 1990).

Corrosion Inhibitors

Studies have also explored the use of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate derivatives as corrosion inhibitors for metals in acidic media. Lagrenée et al. (2002) and Raviprabha & Bhat (2021) both found significant inhibition efficiencies, suggesting applications in protecting metal surfaces from corrosion (Lagrenée et al., 2002); (Raviprabha & Bhat, 2021).

Synthesis of Substituted Oxazoles

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate serves as a versatile intermediate in the synthesis of various substituted oxazoles, as demonstrated by Hodgetts & Kershaw (2002), and Verrier et al. (2008). These studies highlight the compound's utility in organic synthesis, leading to a range of oxazole derivatives with potential pharmaceutical and material applications (Hodgetts & Kershaw, 2002); (Verrier et al., 2008).

properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSPPYJJAHLWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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